REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:3]=1.[Li]CCCC.CN([CH:24]=[O:25])C>C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13])[C:3]=1[CH:24]=[O:25]
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
FC1=CC(=NC=C1)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
|
4.7 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
After stirring for 0.5 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1N HCl at −78° C. to pH=4
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Type
|
ADDITION
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Details
|
Then water (20 mL) was added
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (EtOAc:PE=1:2)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=NC=C1)NC(OC(C)(C)C)=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |